Product packaging for Artabonatine D(Cat. No.:)

Artabonatine D

Cat. No.: B1248333
M. Wt: 307.3 g/mol
InChI Key: CXPABOHANFIQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Artabonatine D is an aporphine alkaloid isolated from plants of the Annonaceae family, particularly from the genus Artabotrys . Aporphine alkaloids are a class of natural products with a 4H-dibenzo[de,g]quinoline core structure and are known to be derived from (S)-reticuline . This class of compounds is the subject of ongoing scientific investigation for a broad spectrum of pharmacological activities, which may include antibacterial, antifungal, anti-inflammatory, and antiproliferative properties, as observed in related aporphine alkaloids . Researchers are exploring these natural products for potential applications in various therapeutic areas, such as infectious diseases and cancer . The specific mechanism of action, biological targets, and full research value of this compound are still being elucidated. This product is offered to the scientific community to support foundational in vitro studies and chemical profiling. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals, nor for any form of personal use. Researchers should handle all compounds in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13NO4 B1248333 Artabonatine D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

12,16-dimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),12,14-heptaene-8,11-dione

InChI

InChI=1S/C18H13NO4/c1-22-12-8-7-11-14-13(12)9-5-3-4-6-10(9)16(20)15(14)19-18(21)17(11)23-2/h3-8H,1-2H3,(H,19,21)

InChI Key

CXPABOHANFIQBK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C3=CC=CC=C3C(=O)C4=C2C(=C(C(=O)N4)OC)C=C1

Synonyms

artabonatine D

Origin of Product

United States

Isolation, Characterization, and Structural Elucidation of Artabonatine D

Natural Source Identification and Collection (Artabotrys uncinatus)

Artabonatine D was first isolated from Artabotrys uncinatus (Lam) Merr., a plant species belonging to the Annonaceae family. nih.govacs.orgnp-mrd.org This plant has a history of use in traditional folk medicine. acs.org For the initial phytochemical investigation that led to the discovery of this compound, the stems of A. uncinatus were collected and utilized as the primary source material. nih.govacs.org The plant is also sometimes referred to by its synonym, Artabotrys hexapetalus. np-mrd.orgnih.gov

Extraction Methodologies and Initial Sample Preparation

The initial step in isolating this compound involved processing the collected plant material to create a crude extract containing a mixture of its chemical constituents. The air-dried and milled stems of Artabotrys uncinatus were subjected to exhaustive extraction with a solvent, such as methanol. researchgate.netmdpi.com This process dissolves the soluble compounds from the plant tissue. Following extraction, the solvent was evaporated under reduced pressure to yield a concentrated crude extract, which was then ready for further separation.

Chromatographic Separation and Purification Techniques

To isolate individual compounds from the complex crude extract, researchers employed chromatographic techniques. nih.govijpsjournal.com This biophysical separation method relies on the principle of partitioning components between a stationary phase and a mobile phase. libretexts.org In the case of this compound, column chromatography was utilized, with silica (B1680970) gel serving as the solid stationary phase. journalagent.com

The crude extract was applied to the column, and a series of solvents or a solvent gradient (the mobile phase) was passed through it. nih.gov Compounds within the extract separate based on their differing affinities for the stationary and mobile phases, a process influenced by factors like polarity and molecular size. creative-proteomics.com This systematic fractionation allowed for the successful isolation of a number of alkaloids, including the previously unknown this compound, as a purified red amorphous powder. acs.orgacs.org

Advanced Spectroscopic Analysis for Structure Determination

With the pure compound isolated, its exact molecular structure was determined using a combination of advanced spectroscopic methods. nih.govacs.org These techniques probe the molecular framework and provide detailed information about the connectivity and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy was central to the structural elucidation of this compound. nih.govacs.org One-dimensional (1D) NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provided a detailed map of the hydrogen and carbon atoms within the molecule. mdpi.comresearchgate.netpreprints.org

Analysis of the ¹H and ¹³C NMR data suggested a 1,4,5-substituted oxoaporphine skeleton. Two-dimensional (2D) NMR experiments, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment, were crucial for confirming the precise placement of atoms and functional groups. For instance, key HMBC correlations revealed that the proton at position H-3 was coupled to carbons C-2 and C-4, while protons at H-8 and H-11 showed correlations to carbons C-7, C-1a, C-7a, and C-11a. acs.org This information, combined with other spectral data, confirmed the presence of a hydroxyl group at the C-5 position, distinguishing this compound from the related compound Artabonatine C. acs.org

Table 1: Selected ¹H NMR Spectroscopic Data for this compound (Data sourced from Hsieh et al., 2001) acs.org

Proton Position Chemical Shift (δ) ppm
H-3 7.56
H-8 8.31

Table 2: Selected ¹³C NMR Spectroscopic Data for this compound (Data sourced from Hsieh et al., 2001) acs.org

Carbon Position Chemical Shift (δ) ppm
C-1a 100.2
C-2 135.8
C-4 136.8
C-7 179.0
C-7a 131.8

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which allows for the calculation of its elemental composition. nih.govresearchgate.netnih.gov For this compound, HRMS analysis established a molecular formula of C₁₈H₁₃NO₄. acs.org This information was vital for confirming the assignments made during NMR analysis and piecing together the final structure.

To further corroborate the proposed structure, additional spectroscopic methods were employed. nih.govlibretexts.org

Ultraviolet (UV) Spectroscopy: UV spectroscopy measures the absorption of ultraviolet light by a molecule. kvmwai.edu.in The UV spectrum of this compound showed absorption maxima characteristic of the extended conjugated system present in its oxoaporphine core, providing evidence for this structural class. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netresearchgate.netuniv-littoral.fr The IR spectrum of this compound would have revealed characteristic absorption bands for its carbonyl (C=O) and hydroxyl (O-H) functional groups, further confirming the structural features deduced from NMR and MS data. acs.org

High-Resolution Mass Spectrometry (HRMS)

Stereochemical Assignment and Absolute Configuration Determination

The core structure of oxoaporphine alkaloids, including this compound, is characterized by a planar tetracyclic ring system. This planarity arises from the extensive conjugation and the presence of a ketone group within the ring structure. Due to this inherent planarity, this compound is an achiral molecule and does not possess stereocenters.

Consequently, the concepts of stereochemical assignment and the determination of an absolute configuration, which are pertinent to chiral molecules with three-dimensional stereoisomers (enantiomers and diastereomers), are not applicable to this compound. Its complete structure is defined by the specific arrangement and type of substituent groups attached to the planar aromatic framework. This substitution pattern was definitively established through the comprehensive analysis of its NMR and mass spectral data. nih.govresearchgate.net

Chemical Synthesis and Analog Development of Artabonatine D

Total Synthesis Strategies and Methodologies for Oxoaporphine Alkaloids

The total synthesis of oxoaporphine alkaloids is a field of active research, with several methodologies developed to construct the characteristic tetracyclic framework. rsc.org These strategies often converge on the formation of key intermediates, such as 1-benzoyl-isoquinolines, which can then be cyclized to form the final aporphine (B1220529) core. rsc.orgrsc.org

A common retrosynthetic approach for oxoaporphine alkaloids involves a few key disconnections. rsc.org The primary disconnection is typically the C-ring, which can be formed via an intramolecular cyclization reaction, such as the Pschorr cyclization. rsc.orgrsc.org This leads back to a 1-benzoyl-isoquinoline intermediate bearing an amino group on the benzoyl ring. rsc.org

Further disconnection of the 1-benzoyl-isoquinoline core reveals a 1-benzyl-3,4-dihydroisoquinoline (B3050290) (1-Bn-DHIQ) precursor. rsc.org The conversion of the 1-Bn-DHIQ to the 1-benzoyl-isoquinoline can be achieved through a copper-catalyzed tandem oxidation/aromatization process. rsc.orgrsc.org The isoquinoline (B145761) B-ring itself is often constructed via a Bischler-Napieralski cyclization of a corresponding N-acyl-β-phenylethylamine. rsc.orgacs.org This amide intermediate can be disconnected to its constituent building blocks: a β-phenylethylamine and a substituted benzoic acid derivative. rsc.org Alternative strategies may involve photochemical, radical, or palladium-catalyzed intramolecular biaryl coupling reactions to form the aporphine ring system from ortho-bromo-substituted precursors. rsc.org

The synthesis of oxoaporphine alkaloids relies on the efficient preparation of several key intermediates.

β-Phenylethylamines : These are fundamental building blocks, often prepared from corresponding aryl aldehydes. rsc.org For instance, a Henry reaction between an aldehyde and nitromethane (B149229) yields a nitroalkene, which is subsequently reduced to the desired 2-arylethanamine. rsc.org

N-Acyl-β-phenylethylamines (Amides) : These are formed by the coupling of β-phenylethylamines with appropriate acyl chlorides. rsc.org

1-Benzyl-3,4-dihydroisoquinolines (1-Bn-DHIQs) : The Bischler-Napieralski cyclization of the amide intermediates, typically using a dehydrating agent like phosphorus oxychloride (POCl₃), furnishes the 1-Bn-DHIQs. rsc.orgacs.org

1-Benzoyl-isoquinolines (1-Bz-IQs) : A crucial step is the oxidation of the 1-Bn-DHIQs to the 1-Bz-IQs. rsc.org A mild method utilizes copper catalysis for a tandem oxidation and aromatization of the isoquinoline ring. rsc.orgrsc.org

Aminated 1-Benzoyl-isoquinolines : Before the final cyclization, a nitro group on the benzoyl ring is reduced to an amine, often using reagents like iron powder in acetic acid, to prepare the substrate for Pschorr cyclization. rsc.org

Aryl(isoquinolin-1-yl)carbinols : An alternative approach involves the regioselective metalation of an alkoxy-substituted isoquinoline at the C-1 position, followed by trapping with an aromatic aldehyde to yield aryl(isoquinolin-1-yl)carbinol intermediates, which can be precursors for photochemical cyclization. rsc.org

Achieving stereocontrol is critical when synthesizing chiral alkaloids. Although Artabonatine D is an achiral oxoaporphine, the synthesis of many of its chiral tetrahydroisoquinoline precursors requires stereoselective methods. nih.gov

Diastereoselective methods often employ chiral auxiliaries. For example, a Pomeranz-Fritsch-Bobbitt process can utilize an (S)-phenylglycinol-derived imine as a chiral auxiliary to direct the diastereoselective addition of a Grignard reagent, establishing the stereocenter in a benzylisoquinoline alkaloid precursor. researchgate.net Another strategy involves an N-acyliminium ion cyclization using lactams derived from (S)-malic acid to achieve diastereocontrol. acs.org

Enantioselective methods frequently rely on asymmetric catalysis.

Asymmetric Hydrogenation : The reduction of a 3,4-dihydroisoquinoline (B110456) intermediate to a chiral tetrahydroisoquinoline can be achieved with high enantioselectivity using catalysts like Noyori's ruthenium-based complexes. researchgate.net Chiral iridium complexes with spiro phosphoramidite (B1245037) ligands have also proven effective for the asymmetric hydrogenation of enamines. researchgate.net

Asymmetric Hydrosilylation : The desymmetrization of a meso-alkene intermediate can be accomplished via an enantioselective hydrosilylation, for example, using a palladium catalyst with a chiral monophosphine ligand like (R)-MOP, followed by oxidation to produce a chiral alcohol with high enantiomeric excess. beilstein-journals.org

These stereoselective strategies are fundamental in building the chiral scaffolds that can be precursors to a wide range of aporphine alkaloids. nih.govresearchgate.net

Development of Key Synthetic Intermediates and Building Blocks

Semi-Synthesis and Derivatization from Natural Precursors

Semi-synthesis, or partial chemical synthesis, utilizes compounds isolated from natural sources as starting materials for chemical modification. wikipedia.org This approach is particularly advantageous for producing complex molecules when a total synthesis is lengthy or inefficient, or for creating novel derivatives. wikipedia.orgeupati.eu

For aporphine alkaloids, a common biosynthetic precursor is the benzyltetrahydroisoquinoline alkaloid (S)-reticuline. acs.orgacs.org This readily available natural product can serve as a starting point for the semi-synthesis of more complex aporphines through reactions that mimic biosynthetic pathways, such as oxidative phenol (B47542) coupling. acs.org

Derivatization from natural precursors is also a common strategy. This involves chemical transformations of an isolated, abundant alkaloid to produce a different, often rarer, one. For instance, certain oxoisoaporphine alkaloids have been synthesized from others through simple reactions like O-methylation using methyl iodide or demethylation. beilstein-journals.org Similarly, various aporphine derivatives can be prepared from natural isolates like crebanine, isocorydine, and stephanine (B192439) through reactions such as methylation, acetylation, and bromination. nih.gov Derivatization of artemisinin, another complex natural product, has been shown to significantly improve its pharmaceutical properties, highlighting the power of this approach. eupati.euresearchgate.net

Design and Synthesis of this compound Analogs and Structural Variants

The design and synthesis of analogs of natural products like this compound are driven by the desire to enhance biological activity, improve pharmacokinetic properties, or probe structure-activity relationships. nih.govnih.gov For oxoaporphine alkaloids, synthetic efforts have focused on modifying the core structure in several key ways. tandfonline.com

Modifications to the aporphine skeleton can lead to significant changes in biological function.

Ring A Modification : The 1,2-methylenedioxy group, a common feature in many oxoaporphines, is considered a key factor for the cytotoxicity and anti-protozoal activity of compounds like liriodenine. nih.gov

Ring B Modification : The nitrogen atom in ring B is a prime target for modification. Opening of the N-C bond can create phenanthrene (B1679779) derivatives, and subsequent N-substitution with various lipophilic groups can be explored to alter activity. nih.gov Quaternization of the nitrogen has also been investigated as a structural modification. nih.gov

Ring D Modification : The pattern of methoxy (B1213986) and hydroxyl groups on ring D can be altered. The removal or addition of methyl groups from phenolic positions can impact antiarrhythmic activity, for example. nih.gov

C4 and C5 Position Modification : To enhance cytotoxicity and inhibit topoisomerase activity, new derivatives have been synthesized by introducing various amide groups at the C4 and C5 positions of the oxoaporphine core. tandfonline.comnih.gov This can be achieved by synthesizing the 7H-dibenzo[de,g]quinolin-7-one-4,5-dicarboxylic acid intermediate, which can then be converted to various amides. tandfonline.com

These strategies allow for the creation of libraries of novel compounds based on the this compound scaffold for further biological evaluation. nih.gov

Exploration of Substituent Effects on Chemical Reactivity

The chemical reactivity of the this compound scaffold is intrinsically linked to the nature and position of its substituents. While dedicated studies on the substituent effects on the chemical reactivity of this compound are not extensively documented, the principles of organic chemistry allow for a comprehensive exploration of how modifications to its structure would likely influence its behavior in various chemical transformations. The reactivity of this oxoaporphine alkaloid is primarily dictated by the electronic properties of its aromatic rings and the reactivity of its core functional groups.

The this compound molecule possesses methoxy groups, which are strong electron-donating groups. lumenlearning.comlibretexts.orglibretexts.org These substituents significantly influence the electron density of the aromatic rings, thereby affecting the rate and regioselectivity of electrophilic aromatic substitution reactions. The presence of these activating groups makes the aromatic system more nucleophilic and thus more susceptible to attack by electrophiles. lumenlearning.commsu.eduorgosolver.com For instance, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to proceed more readily on the this compound core compared to an unsubstituted oxoaporphine. The methoxy groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves, a factor that is crucial in the design of synthetic routes for novel analogs. libretexts.orglibretexts.orgmsu.edu

In the context of synthesizing this compound analogs, the electronic nature of substituents on the precursor molecules plays a critical role in the efficiency of key bond-forming reactions. For example, the synthesis of the aporphine core often involves intramolecular cyclization reactions, such as the Pschorr cyclization. The success and yield of such reactions are highly dependent on the electronic properties of the aromatic rings involved. Electron-donating groups, like the methoxy groups in the precursors to this compound, generally facilitate the cyclization by increasing the nucleophilicity of the aromatic ring that participates in the intramolecular attack. Conversely, the introduction of electron-withdrawing groups would be expected to decrease the rate of such cyclizations.

Furthermore, the oxidation of aporphine precursors to the corresponding oxoaporphine, a key step in the synthesis of compounds like this compound, is also sensitive to substituent effects. Phenolic precursors, for instance, are more readily oxidized when they bear electron-donating substituents. asianpubs.org These groups can stabilize the transition states and intermediates involved in the oxidation process. asianpubs.orgnih.gov Therefore, the inherent substitution pattern of this compound's precursors makes them amenable to oxidation to form the oxoaporphine core.

The carbonyl group within the oxoaporphine core of this compound also represents a site for potential chemical modification. While generally less reactive than the carbonyls of aldehydes and ketones due to resonance stabilization from the aromatic system, it can still undergo nucleophilic attack under certain conditions. libretexts.orglibretexts.org The electrophilicity of this carbonyl carbon, and thus its reactivity towards nucleophiles, can be modulated by the substituents on the aromatic rings. Electron-withdrawing groups would enhance its electrophilicity, making it more susceptible to attack, while electron-donating groups would have the opposite effect.

The following table summarizes the predicted effects of different classes of substituents on the chemical reactivity of the this compound scaffold based on established chemical principles.

Substituent TypePosition on ScaffoldPredicted Effect on ReactivityExample Reaction Affected
Electron-Donating (e.g., -OCH₃, -OH)Aromatic RingsIncreases rate of electrophilic aromatic substitution. Facilitates oxidative cyclization.Nitration, Halogenation, Pschorr Cyclization
Electron-Withdrawing (e.g., -NO₂, -CN)Aromatic RingsDecreases rate of electrophilic aromatic substitution. Hinders oxidative cyclization. Increases electrophilicity of the carbonyl group.Nitration, Pschorr Cyclization, Nucleophilic addition to carbonyl
Halogens (e.g., -Cl, -Br)Aromatic RingsDeactivates the ring towards electrophilic substitution (inductive effect) but directs ortho/para.Bromination

It is important to note that while these predictions are grounded in well-established principles of chemical reactivity, empirical studies on this compound and its derivatives are necessary to fully elucidate the nuanced interplay of substituent effects in this specific molecular context.

Preclinical Pharmacological Investigations of Artabonatine D

In Vitro Cellular Activity Studies

In vitro studies are fundamental to determining a compound's potential as a therapeutic agent by assessing its activity at the cellular level. This includes evaluating its toxicity to cancer cells, its ability to inhibit cell growth, and its mechanisms of action, such as inducing programmed cell death.

Cytotoxicity Profile in Human Cancer Cell Lines (e.g., Hepatocarcinoma, MCF-7, HT-29)

The primary study detailing the isolation of Artabonatine D from Artabotrys uncinatus also reported on the cytotoxic activity of some alkaloids found within the plant. nih.govacs.org Specifically, the compounds Atherospermidine and squamolone were evaluated and demonstrated cytotoxicity against hepatocarcinoma cancer cell lines Hep G2 and 2,2,15. nih.govacs.org

However, the cytotoxic profile of this compound itself was not detailed in this foundational report, and subsequent specific studies evaluating its effects on cancer cell lines such as hepatocarcinoma, MCF-7, or HT-29 are not available in the current scientific literature. Therefore, no data on its specific cytotoxicity can be presented.

Antiproliferative Effects on Diverse Cellular Models

A compound's antiproliferative activity is its ability to inhibit cell growth and proliferation, a key characteristic of potential anticancer agents. While general screening of extracts from Artabotrys species has suggested cytotoxic and antiproliferative potential, dedicated investigations into the specific antiproliferative effects of purified this compound across a diverse range of cellular models have not yet been published. researchgate.net

Cell Cycle Analysis and Apoptosis Induction Studies

Many chemotherapeutic agents exert their effects by interfering with the cell cycle or by inducing apoptosis (programmed cell death). nih.govnih.govwaocp.org Cell cycle analysis can reveal if a compound causes cell arrest at specific phases (e.g., G0/G1, S, or G2/M), preventing cancer cells from dividing. nih.govnih.gov Apoptosis induction assays, such as those using Annexin V-FITC/PI staining, determine if a compound can trigger the cell's self-destruction machinery. waocp.orgplos.org

To date, there are no published studies in the scientific literature that have investigated the effects of this compound on cell cycle progression or its potential to induce apoptosis in any cell line.

Biochemical Target Engagement and Receptor Modulation

Understanding how a compound interacts with specific proteins, such as enzymes or receptors, is crucial for elucidating its mechanism of action.

Exploration of G-Protein Coupled Receptor (GPCR) and Monoamine Transporter Interactions (Contextual from Artabonatine A)

G-protein coupled receptors (GPCRs) are a vast family of cell surface receptors involved in numerous physiological processes, making them common drug targets. wikipedia.orgmdpi.comfrontiersin.org Monoamine transporters (MATs), which include transporters for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET), regulate neurotransmitter levels and are targets for many psychoactive drugs. pharmacologyeducation.orgwikipedia.org

There is no available research data on the interaction of this compound with either GPCRs or monoamine transporters. Furthermore, a contextual analysis based on the activity of the related compound Artabonatine A is not possible, as there are no published studies in the literature detailing its interactions with these receptor and transporter families.

Enzymatic Inhibition/Activation Profiling (e.g., Cathepsin D, based on predicted targets for related compounds)

Direct enzymatic inhibition or activation studies on this compound are not extensively documented in publicly available literature. However, predictive analyses based on the activity of structurally similar aporphine (B1220529) alkaloids, such as Artabonatine E, suggest potential interactions with key enzymes. Computational models predict that Artabonatine E may act as an inhibitor of several cytochrome P450 enzymes, including CYP3A4, CYP2C19, CYP2D6, and CYP1A2. Furthermore, these predictive models indicate a high probability of Cathepsin D inhibition.

Cathepsin D is a lysosomal aspartic protease crucial for cellular processes like protein degradation, hormone processing, and the breakdown of intracellular proteins. mdpi.com Its dysregulation is implicated in various pathological conditions. The potential for aporphine alkaloids to inhibit Cathepsin D suggests a possible mechanism through which these compounds could exert their biological effects. It is hypothesized that these inhibitors may bind to the active site of the enzyme or alter its conformation, thus preventing its interaction with protein substrates. mdpi.com This interaction could modulate cellular pathways dependent on Cathepsin D activity.

Investigations into Other Preclinical Biological Activities (Contextual from Artabotrys Genus)

While specific studies on this compound are limited, a broader examination of the pharmacological activities of extracts from the Artabotrys genus, from which this compound is derived, provides valuable context for its potential biological activities. researchgate.netnih.gov The genus is rich in various bioactive compounds, including alkaloids, flavonoids, and terpenoids, which contribute to a wide range of therapeutic properties. wikipedia.orgucl.ac.be

Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal)

Extracts from various parts of Artabotrys species, particularly Artabotrys hexapetalus, have demonstrated significant antimicrobial properties. ijrpas.com These extracts have shown efficacy against a spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. wikipedia.orgijrpas.com The antimicrobial effects are largely attributed to the presence of alkaloids like artabotrine and liriodenine, and flavonoids such as quercetin (B1663063) and kaempferol. wikipedia.org

For instance, aqueous and methanolic extracts of A. hexapetalus flowers have been reported to inhibit the growth of bacteria including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhi. ijrpas.com These extracts also showed activity against the fungi Candida albicans and Aspergillus niger. ijrpas.com The diverse antimicrobial activities reported for the Artabotrys genus suggest that its constituent compounds, potentially including this compound, may contribute to these effects. researchgate.net

Table 1: Antimicrobial Activity of Artabotrys hexapetalus Extracts

Extract Source Type of Extract Tested Microorganisms Observed Effect Reference
Flowers Aqueous Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Salmonella typhi, Candida albicans, Aspergillus niger Significant inhibition ijrpas.com
Flowers Methanolic Bacteria and fungi Good activity ijrpas.com
Flowers Chloroform Fungi Significant activity ijrpas.com

Anti-inflammatory Potential Evaluation

The anti-inflammatory properties of the Artabotrys genus are well-documented in traditional medicine and have been substantiated by modern pharmacological studies. wikipedia.orgresearchgate.net Extracts from this genus are traditionally used to alleviate conditions like arthritis and rheumatism. wikipedia.org The anti-inflammatory effects are thought to be mediated by the rich diversity of phytochemicals present, including alkaloids, flavonoids, terpenoids, and phenolic compounds. wikipedia.orgresearchgate.net

Compounds such as linalool, geraniol, and β-caryophyllene, found in the essential oils of Artabotrys flowers, are known to possess anti-inflammatory activities. wikipedia.org Sesquiterpene compounds isolated from the Artabotrys genus have also shown promising anti-inflammatory and analgesic activities. For example, some compounds have been observed to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of inflammation. researchgate.net This contextual evidence suggests that this compound, as an alkaloid from this genus, may also possess anti-inflammatory potential.

Antioxidant Activity Assessment

Numerous studies have highlighted the significant antioxidant capacity of extracts from the Artabotrys genus. wikipedia.orgresearchgate.net This activity is primarily attributed to the high content of phenolic compounds and flavonoids, which are potent free radical scavengers. wikipedia.org These compounds can reduce oxidative damage to cells, a key factor in the pathogenesis of many chronic diseases. wikipedia.org

The flowers of Artabotrys hexapetalus, for instance, are rich in phenolic acids like gallic acid and caffeic acid and have demonstrated strong radical-scavenging activity. wikipedia.org The antioxidant properties of this plant are a significant aspect of its therapeutic potential, suggesting that compounds within the genus, including this compound, may contribute to this protective bioactivity.

Elucidation of Mechanism of Action (MOA)

The precise mechanism of action for this compound has not been fully elucidated. However, based on the activities of related aporphine alkaloids and compounds from the Artabotrys genus, several potential mechanisms can be inferred.

Cellular Pathway Perturbation Analysis (e.g., signaling pathways, gene expression)

Aporphine alkaloids, the class of compounds to which this compound belongs, are known to exert their biological effects through the modulation of various cellular signaling pathways. researchgate.nettaylorandfrancis.commdpi.com Some alkaloids from the Artabotrys genus have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. ijrpas.com This is often achieved by modulating cell signaling pathways that regulate cell cycle and survival. ijrpas.com

One proposed mechanism for the cytotoxic effects of Artabotrys alkaloids is the intercalation into DNA, leading to the inhibition of topoisomerase enzymes and subsequent DNA damage. researchgate.netucl.ac.be Furthermore, some natural compounds have been shown to influence key signaling pathways such as the Wnt/β-catenin and PI3K/Akt pathways, which are critical in cell proliferation and survival. researchgate.net For instance, quercetin, a flavonoid also found in Artabotrys, can stimulate the expression of the tumor suppressor gene p53. researchgate.net

Gene expression analysis of cells treated with extracts containing related compounds has shown significant changes in the expression of genes involved in apoptosis, such as the upregulation of Tp53, Bax, and caspases, and the downregulation of anti-apoptotic genes like Bcl2. researchgate.net While direct evidence for this compound is lacking, it is plausible that it could perturb similar cellular pathways, contributing to the observed biological activities of Artabotrys extracts. Further research is necessary to specifically map the cellular and genetic targets of this compound.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Artabonatine E
Artabotrine
Liriodenine
Quercetin
Kaempferol
Linalool
Geraniol
β-caryophyllene
Gallic acid
Caffeic acid
Artabonatine B
Artabonatine C
8-hydroxyartabonatine C
Hexapetaline A
Hexapetaline B
Cisplatin
Anonaine
Stepharine
Uncinine
Taxifolin
Apigenin
Glucoluteolin
Arabotrysides A and B
Arapetalosides A and B
β-sitosterol
Yingzhaosu A
Alismol
Caryolane-1,9β-diol
Spathulenol
Actinodaphnine
Cassythine
Dicentrine
Bulbocapnine
Glaucine
Isocorydine
Boldine
Apomorphine
Nuciferine
Pronuciferine
Roemerine
Magnoflorine
Predicentrine
Isolaureline
Xylopine
Methylbulbocapnine
Crebanine
Oxoputerine
Menisperine
Stephabine
Carmichaedine
Aconicaramide
Kalihinol A
Stolonidiol

Molecular Interactions with Biological Macromolecules (e.g., DNA intercalation, protein binding)

The biological activity of aporphine alkaloids, including compounds structurally related to this compound, is often attributed to their interactions with biological macromolecules. thieme-connect.com These interactions can occur through various mechanisms, including the intercalation into DNA and binding to specific proteins. thermofisher.communi.cznih.gov

The planar aromatic system present in many aporphine alkaloids is a key structural feature that may facilitate their insertion between the base pairs of DNA. thieme-connect.com This intercalation can disrupt DNA replication and transcription, leading to cytotoxic effects. Furthermore, the ability of these alkaloids to bind to proteins can modulate the function of crucial cellular pathways. nih.gov The interactions are typically governed by a combination of physical forces such as electrostatic interactions, hydrogen bonding, hydrophobic interactions, and dispersion forces. thermofisher.communi.cz For instance, specific protein-DNA interactions are often mediated by an α-helix motif in a protein that inserts into the major groove of DNA, recognizing and interacting with specific base sequences. thermofisher.com

While direct studies on this compound's DNA intercalation and protein binding are not extensively detailed in the provided search results, the general behavior of aporphine alkaloids suggests that these are plausible mechanisms for its observed biological activities. The structural features of this compound, such as its tetracyclic core, likely play a significant role in these molecular interactions.

Investigation of Redox Mechanisms or Free Radical Generation

The redox properties of chemical compounds can significantly influence their biological effects. frontiersin.org Free radicals, which are molecular species with unpaired electrons, are highly reactive and can be generated through normal metabolic processes. mdpi.comscielo.org.mx An imbalance in the production and neutralization of these reactive species can lead to oxidative stress, a condition implicated in various diseases. frontiersin.orgrsc.org

Antioxidant compounds can counteract oxidative stress by scavenging free radicals. rsc.org Some aporphine alkaloids have demonstrated antioxidant properties. researchgate.netresearchgate.net Conversely, some compounds can promote the generation of free radicals, which can induce cellular damage. mdpi.com The generation of reactive oxygen species (ROS) often begins with the production of the superoxide (B77818) anion radical, which is then converted to other reactive species. researchgate.net Transition metals can also catalyze the formation of free radicals through reactions like the Fenton and Haber-Weiss reactions. mdpi.com

Specific research on the redox mechanisms of this compound is not explicitly available in the provided results. However, the general class of aporphine alkaloids has been associated with both antioxidant and pro-oxidant activities, suggesting that this compound could potentially participate in redox reactions, either by scavenging free radicals or by contributing to their formation under certain conditions.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. oncodesign-services.comresearchgate.netnih.gov These studies involve systematically modifying the molecular structure and observing the corresponding changes in biological effects to identify key structural features responsible for the compound's activity. oncodesign-services.compreprints.org

Correlation of Structural Motifs with Observed Biological Effects

Studies on related aporphine alkaloids have shown that the presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are critical. For example, some findings suggest that a 1-OH group may be important for cytotoxicity, while a 1-OCH3 group might have a negative effect. nih.gov The substitution pattern on the A and D rings of the aporphine core is also a significant determinant of activity. nih.govsemanticscholar.org

The following table summarizes some key structural features of aporphine alkaloids and their reported influence on cytotoxicity:

Structural FeatureInfluence on CytotoxicityReference(s)
1,2-Methylenedioxy groupPotent activity against cancer cell lines thieme-connect.com
7-Oxo functionEnhanced cytotoxic activity thieme-connect.com
Planar aromatic systemIncreased DNA binding and cell membrane solubility thieme-connect.com
1-OH groupMay be important for cytotoxic effects nih.gov
1-OCH3 groupMay have a negative effect on cytotoxicity nih.gov
7-OH groupMay be favorable for increased cytotoxicity sapub.org
1,2,9,10-substitution patternPotent antagonist activity at certain receptors nih.govsemanticscholar.org

Pharmacophore Identification and Lead Optimization Strategies

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netdergipark.org.tr Identifying the pharmacophore of a compound like this compound is a crucial step in drug discovery, enabling the design of new, more potent, and selective analogs through lead optimization. researchgate.netcreative-biolabs.com

Pharmacophore models can be developed using ligand-based or structure-based approaches. creative-biolabs.com Ligand-based methods involve superimposing a set of active molecules to identify common features, while structure-based methods analyze the interaction points between a ligand and its macromolecular target. creative-biolabs.com These models are then used in virtual screening to identify new potential lead compounds from large chemical databases. researchgate.netfrontiersin.org

For aporphine alkaloids, the pharmacophore often includes features like the tetracyclic isoquinoline (B145761) core and specific substitution patterns. researchgate.net Lead optimization strategies for this class of compounds could involve modifying substituents on the aromatic rings, altering the stereochemistry, or introducing new functional groups to enhance target binding and improve pharmacokinetic properties. mdpi.commdpi.comijpsjournal.com

Impact of Stereochemical Configuration on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of chiral compounds. nih.govresearchgate.netmgscience.ac.in Since biological systems, such as enzymes and receptors, are themselves chiral, they can exhibit a high degree of stereoselectivity when interacting with drug molecules. libretexts.org

Target Identification and Validation Methodologies in this compound Research

Identifying the molecular target(s) of a bioactive compound is a crucial and often challenging step in drug discovery. nih.govsioc-journal.cn This process, known as target identification, is essential for understanding the mechanism of action and for the rational design of new therapeutic agents. creative-biolabs.com Once a potential target is identified, it must undergo validation to confirm its role in the desired biological process and its suitability for therapeutic intervention. danaher.com

Several methodologies are employed for target identification and validation in natural product research. rsc.orgfrontiersin.orgamazon.com These can be broadly categorized as follows:

Affinity-Based Methods: These techniques, such as affinity chromatography and the use of chemical probes, involve using the bioactive compound to "pull out" its binding partners from a complex biological sample. creative-biolabs.comrsc.orgfrontiersin.org

Genetic and Genomic Approaches: Methods like RNA interference (RNAi), CRISPR-Cas9 gene editing, and gene expression profiling can be used to identify genes and pathways that are affected by the compound, thereby pointing to potential targets. creative-biolabs.comnih.govbiocompare.comnih.gov

Computational Methods: In silico approaches, including molecular docking and pharmacophore modeling, can predict potential targets based on the compound's structure and known protein structures. ijpsjournal.com

Proteomic and Biophysical Techniques: These methods analyze changes in the proteome or the physical properties of proteins in the presence of the compound to identify interactions. sioc-journal.cndanaher.com

The following table outlines some of the common methodologies used for target identification and validation:

MethodologyDescriptionReference(s)
Target Identification
Affinity ChromatographyUses the immobilized bioactive compound to capture its binding partners. creative-biolabs.com
Chemical ProbesUtilizes tagged versions of the compound to identify target interactions. rsc.orgfrontiersin.org
Gene Expression ProfilingAnalyzes changes in gene expression in response to the compound. creative-biolabs.comnih.gov
Computational ModelingPredicts potential targets based on structural information. ijpsjournal.com
Target Validation
Gene Knockout/KnockdownSilences the gene of the potential target to observe the effect on the compound's activity. danaher.comnih.gov
In Vitro/In Vivo ModelsUses cell-based assays or animal models to confirm the target's role. danaher.comamazon.com
Phenotypic AnalysisExamines the cellular or organismal changes resulting from target modulation. rsc.orgbiocompare.com

While specific target identification studies for this compound are not detailed in the provided search results, the D2 receptor has been suggested as a potential target for some cytotoxic aporphine alkaloids. nih.gov Further research employing the methodologies described above would be necessary to definitively identify and validate the molecular targets of this compound.

Affinity-Based Chemoproteomics and Proteomic Profiling

Affinity-based chemoproteomics and proteomic profiling are powerful techniques used to identify the direct molecular binding partners of a small molecule within the complex environment of the cell's proteome. These methods typically involve creating a chemical probe version of the compound of interest, which is then used to "fish" for its protein targets from cell lysates.

A review of the current scientific literature reveals a lack of specific studies employing affinity-based chemoproteomics or broader proteomic profiling to identify the protein targets of this compound. While these methodologies are well-established for other natural products, research detailing the synthesis of an this compound-based chemical probe or its application in proteomic experiments has not been published. Consequently, there is no available data from these approaches to elucidate the direct cellular interactors of this compound.

Genetic Screening Approaches (e.g., CRISPR/Cas9, shRNA libraries)

Genetic screening technologies, such as CRISPR/Cas9 and shRNA libraries, are instrumental in identifying genes that modulate cellular sensitivity to a compound, thereby providing indirect evidence of its mechanism of action or molecular pathway. These genome-wide screens can uncover which genes, when knocked out or knocked down, confer resistance or sensitivity to a particular drug.

To date, there are no published studies in peer-reviewed literature that have utilized genetic screening approaches like CRISPR/Cas9 or shRNA to probe the molecular targets or mechanisms of this compound. Such experiments would be valuable in uncovering the genetic determinants of its activity but have not yet been reported.

Computational Approaches for Target Prediction and Docking Studies

Computational methods, including molecular docking and target prediction algorithms, serve as important tools in pharmacology to hypothesize potential protein targets for a given small molecule. These in silico techniques use the three-dimensional structure of the compound to predict its binding affinity to a library of known protein structures.

While computational studies are common in drug discovery, specific molecular docking or target prediction studies focused on this compound have not been detailed in the accessible scientific literature. scribd.com General discussions on the use of such computational models for natural products exist, but the application of these methods to this compound, including predicted binding affinities or specific protein target models, has not been published. scribd.com Therefore, there are no computational data tables or detailed docking results to report for this compound.

Advanced Analytical and Bioanalytical Methodologies in Artabonatine D Research

Development of Quantitative Analytical Methods (e.g., LC-MS/MS) for Research Samples

The quantification of Artabonatine D in complex biological matrices such as plasma, urine, and tissue homogenates is a prerequisite for detailed pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and speed. acs.orgresearchgate.net

The development of a robust LC-MS/MS method for this compound would involve several key steps. First, the MS parameters would be optimized by infusing a standard solution of the compound to determine the most abundant and stable precursor ion and its most suitable product ions for quantification, a process known as Multiple Reaction Monitoring (MRM). acs.org An internal standard, ideally a stable isotope-labeled version of this compound, would be used to ensure accuracy and precision by correcting for variations during sample preparation and analysis. acs.org

Chromatographic conditions, including the choice of column, mobile phases, and gradient elution, would be optimized to achieve a short retention time, good peak shape, and separation from endogenous matrix components that could cause interference. Sample preparation is also a critical step; techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction would be evaluated to efficiently extract this compound from the biological matrix and minimize matrix effects. researchgate.net

The method would then be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. ibacon.com

Table 1: Illustrative LC-MS/MS Method Parameters for Quantitative Analysis of this compound

ParameterCondition/Value
LC System UPLC/HPLC System
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition e.g., Precursor Ion (m/z) -> Product Ion (m/z)
Internal Standard Stable Isotope-Labeled this compound
Sample Preparation Protein precipitation with acetonitrile

Stability Profiling under Various In Vitro and Ex Vivo Conditions

Understanding the stability of a new chemical entity is crucial for interpreting the results of in vitro assays and for predicting its in vivo fate. nih.gov Stability profiling of this compound would be conducted in various biological matrices to assess its degradation under different conditions.

In vitro stability is typically assessed in liver microsomes, hepatocytes, and plasma from different species (e.g., mouse, rat, dog, human) to evaluate potential interspecies differences in metabolism. ibacon.comnih.gov The compound would be incubated with the biological matrix at 37°C, and samples would be taken at various time points. The concentration of the remaining this compound would be measured using the developed LC-MS/MS method. mdpi.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated, which are used to predict in vivo hepatic clearance. nih.gov

Ex vivo stability would be assessed in whole blood to determine its stability during sample collection, handling, and storage. Furthermore, stability in different buffers and assay media is important to ensure the integrity of the compound during various pharmacological experiments.

Table 2: Example Data from a Metabolic Stability Assay of this compound in Human Liver Microsomes

Incubation Time (min)% this compound Remaining
0100
585
1560
3035
6010

Metabolite Identification and Profiling in Preclinical Models

Metabolite identification (MetID) is a critical component of drug development, as metabolites can be pharmacologically active or contribute to toxicity. The process aims to identify the chemical structures of metabolites formed in vitro and in vivo.

Initial in vitro studies using liver microsomes and hepatocytes can reveal the primary metabolic pathways. These experiments often involve incubating a higher concentration of this compound to generate sufficient quantities of metabolites for structural characterization. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is the primary tool for these studies, as it provides accurate mass measurements that can be used to propose elemental compositions for the metabolites. acs.org

In vivo metabolite profiling is conducted in preclinical species, such as rats or mice. plantaedb.com Following administration of this compound, samples of plasma, urine, and feces are collected over time. These samples are analyzed to create a profile of all drug-related components. By comparing the metabolic profiles from preclinical species with those from human in vitro systems, researchers can determine if the animal models are appropriate for safety testing. Common metabolic reactions for alkaloids include oxidation, demethylation, and glucuronidation.

Table 3: Potential Phase I Metabolites of this compound Identified in Preclinical Models

Metabolite IDProposed BiotransformationMass Shift
M1Hydroxylation+16 Da
M2O-demethylation-14 Da
M3Dihydroxylation+32 Da
M4N-Oxidation+16 Da

Future Directions and Emerging Research Avenues for Artabonatine D

Exploration of Novel Therapeutic Applications (Preclinical Stage)

The therapeutic potential of Artabonatine D and related aporphine (B1220529) alkaloids remains a compelling area for preclinical investigation. While direct studies on this compound are limited, the broader class of aporphines has demonstrated a range of biological activities, suggesting promising avenues for exploration. rsc.orgunibas.it

Initial research into related compounds has hinted at several potential therapeutic applications that warrant further investigation for this compound. These include:

Anticancer and Cytotoxic Activities: Various aporphine alkaloids have exhibited cytotoxic effects against different cancer cell lines. rsc.orgresearchgate.net Preclinical studies could explore the potential of this compound to inhibit cancer cell growth and induce apoptosis.

Antimicrobial and Antifungal Properties: The Annonaceae family, a source of this compound, is known for producing compounds with antimicrobial properties. researchgate.netunibas.it Investigating the efficacy of this compound against a spectrum of bacteria and fungi could reveal novel anti-infective applications.

Anti-inflammatory Effects: Natural products from the Annonaceae family have been traditionally used for their anti-inflammatory properties. researchgate.net Preclinical models of inflammation could be employed to determine if this compound possesses similar activities.

Neurological and Psychopharmacological Activities: Some aporphine alkaloids have shown activity at neurotransmitter receptors, suggesting potential applications in neurological disorders. researchgate.net Exploring the interaction of this compound with targets in the central nervous system could uncover new therapeutic possibilities.

These preclinical investigations would form the foundation for understanding the full therapeutic potential of this compound and guide future drug discovery efforts.

Integration of Artificial Intelligence and Machine Learning in Structure-Activity Prediction

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery by enabling rapid and cost-effective prediction of biological activities based on chemical structures. uminho.ptqima-lifesciences.com For a compound like this compound, these computational tools offer a powerful approach to understanding its structure-activity relationships (SAR). mdpi.com

Key applications of AI and ML in the study of this compound include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI-driven QSAR models can predict the biological activity of this compound and its hypothetical derivatives by analyzing their physicochemical properties and structural features. ddg-pharmfac.netnih.gov This allows for the virtual screening of large libraries of related compounds to identify those with potentially enhanced activity.

Target Prediction: Machine learning algorithms can analyze the chemical structure of this compound to predict its potential biological targets. qima-lifesciences.com This can help to elucidate its mechanism of action and identify novel therapeutic indications.

De Novo Drug Design: AI can be used to design novel molecules based on the this compound scaffold with optimized properties. mdpi.com These generative models can propose new chemical structures that are more likely to be potent and selective for a specific biological target.

By integrating these computational approaches, researchers can accelerate the exploration of this compound's therapeutic potential and design more effective analogs for further development.

Biotransformation Studies and Metabolic Engineering for Enhanced Production

The natural abundance of this compound may be insufficient for extensive research and potential future applications. Biotransformation and metabolic engineering present viable strategies to enhance its production and generate novel derivatives. mdpi.commdpi.com

Biotransformation involves using microorganisms or isolated enzymes to modify the chemical structure of this compound. eolss.netresearchgate.net This can lead to the creation of new analogs with potentially improved bioactivity or pharmacokinetic properties. Filamentous fungi are often used for this purpose as they can perform a variety of chemical reactions, including hydroxylations, which can significantly alter the biological profile of a molecule. mdpi.com

Metabolic engineering focuses on modifying the biosynthetic pathways in a host organism, such as yeast or bacteria, to increase the production of a desired compound. mdpi.comnih.gov By introducing the genes responsible for the biosynthesis of this compound into a microbial host, it may be possible to create a sustainable and scalable production platform. science.gov This approach could overcome the limitations of relying on plant extraction for the supply of this valuable compound.

Development of Nanotechnology-Based Delivery Systems for Research Applications

The physical and chemical properties of this compound, such as its solubility and stability, may present challenges for its use in research settings. Nanotechnology offers a promising solution to overcome these limitations by developing advanced delivery systems. zimlab.injuniperpublishers.comnih.gov

Nanoparticles can be engineered to encapsulate this compound, thereby:

Improving Solubility and Stability: Encapsulating hydrophobic compounds like this compound within nanoparticles can enhance their dispersion in aqueous solutions and protect them from degradation. zimlab.inresearchgate.net

Enabling Targeted Delivery: Nanoparticles can be functionalized with specific ligands to direct this compound to particular cells or tissues of interest in preclinical models. zimlab.infrontiersin.org This is particularly valuable for in vitro and in vivo studies aimed at understanding its mechanism of action.

Facilitating Controlled Release: Nanocarriers can be designed to release this compound in a sustained or triggered manner, allowing for more precise control over its concentration and duration of action in experimental systems. juniperpublishers.com

The development of such nanotechnology-based delivery systems would be instrumental in advancing the preclinical evaluation of this compound.

Collaborative Interdisciplinary Research in Natural Product Drug Discovery

The multifaceted research required to fully explore the potential of this compound necessitates a collaborative, interdisciplinary approach. The journey from a natural product to a potential therapeutic agent involves a wide range of expertise. nih.gov

Effective research on this compound would benefit from the synergy between:

Natural Product Chemists: For the isolation, purification, and structural elucidation of this compound and its analogs from natural sources. mdpi.comresearchgate.netmdpi.com

Synthetic Organic Chemists: To develop methods for the total synthesis of this compound and its derivatives, enabling the production of sufficient quantities for research and the creation of novel analogs. acs.orgnih.gov

Pharmacologists and Biologists: To conduct in vitro and in vivo studies to evaluate the biological activities and mechanisms of action of this compound.

Computational Chemists and Data Scientists: To apply AI and ML techniques for structure-activity relationship studies and target prediction.

Pharmaceutical Scientists: To develop suitable formulations and delivery systems for research applications.

By fostering collaboration among these diverse disciplines, the scientific community can more effectively and efficiently unlock the full potential of this compound and other promising natural products.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Fit data to nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism). Report Hill slopes and 95% CI. For non-parametric data, use Mann-Whitney U tests with Bonferroni correction. Include goodness-of-fit metrics (R² ≥0.90) and residual plots .

Q. How should researchers present complex datasets (e.g., multi-omics) related to this compound’s mechanisms?

  • Methodological Answer : Use heatmaps (clustered by Euclidean distance) for gene/protein expression. Embed interactive 3D structures (PyMOL) for binding interactions. For large datasets, deposit raw files in public repositories (e.g., ProteomeXchange) and provide Jupyter notebooks for code reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.